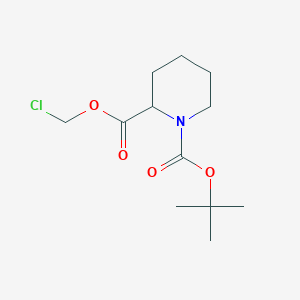

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate (CAS: 2137025-95-5) is a piperidine-based dicarboxylate ester with a tert-butyl group at position 1 and a chloromethyl substituent at position 2. Its molecular formula is C₁₂H₂₀ClNO₄, with a molecular weight of 277.7 g/mol and a purity of ≥95% . The compound exists in stereoisomeric forms, such as the (2R)- and (2S)-configurations (e.g., CAS 2137089-48-4 for the (2S)-isomer) . It is primarily used as a building block in organic synthesis, particularly in pharmaceutical intermediates, where the chloromethyl group serves as a reactive site for further functionalization .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTINZHKEPWFOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of carboxylate groups at positions 1 and 2 of the piperidine ring.

- Selective chloromethylation at the 2-position.

- Control of stereochemistry to obtain the desired enantiomer.

These steps require precise control of reaction conditions such as temperature, solvent, and catalysts to ensure regio- and stereoselectivity.

Stepwise Preparation Details

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of piperidine nitrogen as tert-butyl carbamate | Use of di-tert-butyl dicarbonate (Boc2O) in presence of base | High (>90%) | Standard Boc protection |

| 2 | Introduction of carboxylate groups at C-1 and C-2 | Esterification or carboxylation using appropriate acid derivatives | Moderate to high | May involve selective esterification |

| 3 | Chloromethylation at C-2 | Reaction with chloromethylating agents (e.g., chloromethyl methyl ether or equivalents) under controlled conditions | Moderate (50-70%) | Requires careful control to avoid over-chlorination |

| 4 | Purification and isolation | Chromatographic purification (silica gel column chromatography) | Variable | Purity essential for further applications |

Specific Synthetic Routes and Research Findings

Catalyst-assisted cyclization : Some methods employ trimethylsilyl iodide as a catalyst in methanol for cyclization steps leading to the piperidine ring with desired substitutions.

Use of sodium hydride and alkyl halides : For related piperidine derivatives, sodium hydride in DMF is used to deprotonate hydroxymethyl groups followed by reaction with alkyl halides to introduce chloromethyl or other substituents.

Triphenylphosphine and di-isopropyl azodicarboxylate (DIAD) mediated reactions : Mitsunobu-type reactions have been used to introduce substituents on piperidine derivatives under mild conditions, which could be adapted for chloromethylation or related functionalizations.

Asymmetric synthesis considerations : Optical purity and stereochemistry are controlled by using chiral starting materials or enzymatic reductions, as demonstrated in related piperidine dicarboxylate syntheses, achieving high diastereomeric and enantiomeric excess.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Solvent | Methanol, DMF, THF, DMSO | Solvent polarity affects reaction rate and selectivity |

| Temperature | 0°C to room temperature (20-25°C) | Lower temperatures favor selectivity, reduce side reactions |

| Catalysts | Trimethylsilyl iodide, triphenylphosphine | Enhance reaction efficiency and selectivity |

| Bases | Sodium hydride, potassium tert-butoxide | Facilitate deprotonation and nucleophilic substitution |

| Reaction Time | 1 to 24 hours | Longer times may improve yield but risk side reactions |

Summary Table of Key Preparation Methodologies

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection and esterification | Piperidine derivatives | Boc2O, acid derivatives | Room temperature, base present | >90% | Standard protection step |

| Chloromethylation via alkyl halide substitution | Hydroxymethyl piperidine | Chloromethyl methyl ether or equivalents | DMF, NaH, RT | 50-70% | Requires careful control |

| Mitsunobu reaction for substitution | Hydroxymethyl piperidine | DIAD, triphenylphosphine | THF, 0-35°C | 60-74% | Mild conditions, good yields |

| Enzymatic or asymmetric synthesis | Keto-piperidine intermediates | Baker’s yeast reduction | Ambient temperature | 74-81% | High stereoselectivity |

Research Findings and Practical Notes

The stereochemistry at the 2-position is critical for biological activity and synthetic utility; thus, chiral synthesis or resolution methods are employed.

Purification by silica gel chromatography is standard to isolate the desired product with high purity, which is essential for medicinal chemistry applications.

Reaction optimization often involves balancing yield and stereochemical purity, with catalysts and reaction conditions tailored accordingly.

The compound is commercially available from specialized chemical suppliers, but custom synthesis is often required for enantiomerically pure forms.

Chemical Reactions Analysis

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the chloromethyl group.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl and carboxylate groups may influence the compound’s solubility, stability, and overall reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- The chloromethyl group in the target compound introduces electrophilicity, enabling nucleophilic substitution reactions (e.g., SN2), whereas methyl (CAS 164456-75-1) and ethyl (CAS 362703-48-8) groups are less reactive, making them suitable for stable intermediates .

- Oxo Derivatives (e.g., 4-oxo, 3-oxo) exhibit ketone functionality, which can participate in condensation or reduction reactions. For example, 3-oxopiperidine derivatives (CAS 1245782-62-0) are used in biocatalytic reductions .

Stereochemical Considerations :

- Enantiomers like (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1) are critical in asymmetric synthesis, with reported use in chiral resolution and enzyme-mediated reactions . The chloromethyl analog’s stereoisomers (e.g., 2R vs. 2S) may influence reactivity in stereoselective syntheses .

Physicochemical Properties

Molecular Weight and Polarity :

- The chloromethyl derivative has a higher molecular weight (277.7 vs. 243.3 for methyl) due to the chlorine atom, increasing its density and boiling point.

- LogP Predictions : Chlorine’s electronegativity likely reduces lipophilicity compared to methyl/ethyl analogs, impacting membrane permeability in drug design .

Hazard Profiles :

- Methyl and ethyl analogs carry H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . The chloromethyl variant may pose additional hazards (e.g., reactivity with nucleophiles), though specific data are unavailable .

Biological Activity

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate (CAS No. 2137463-66-0) is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Overview

Chemical Structure and Properties:

- Molecular Formula: C12H20ClNO4

- Molecular Weight: 277.75 g/mol

- IUPAC Name: 1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate

The compound features a piperidine ring with tert-butyl and chloromethyl substituents, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Piperidine Derivatives: Combining piperidine with tert-butyl chloroformate and chloromethyl reagents under controlled conditions.

- Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, facilitating further derivatization .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The chloromethyl group can inhibit enzyme activity by modifying active sites or altering protein conformation. Additionally, the presence of carboxylate groups may enhance solubility and bioavailability, influencing pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC): Studies on related piperidine derivatives have shown MIC values ranging from 15–60 µM against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

- Cell Line Studies: Compounds derived from similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .

Study on Piperidine Derivatives

A comparative study explored the biological activities of various piperidine derivatives, including this compound:

- Findings: The study reported that modifications to the piperidine structure significantly affected antibacterial potency and anticancer activity. Compounds with electron-withdrawing groups showed enhanced activity against certain bacterial strains .

Enzyme Inhibition Studies

Another significant area of research involves the compound’s role in enzyme inhibition:

- Inhibition Mechanisms: The compound has been shown to inhibit enzymes like carbonic anhydrase and histone deacetylases (HDACs), which are crucial in various biological processes including cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Similar structure without chloromethyl | Moderate antibacterial activity |

| N-Boc-4-piperidineacetaldehyde | Piperidine with formylmethyl group | Notable enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-tert-butyl 2-chloromethyl piperidine-1,2-dicarboxylate?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving protection/deprotection strategies. For example, tert-butyl carbamate (Boc) protection of piperidine derivatives is commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) . Chloromethylation may involve nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions. Purification typically employs silica gel chromatography with gradients of ethyl acetate/heptane (e.g., 0–10% EtOAc) . Key parameters include temperature control (–78°C for lithiation steps) and inert atmospheres to prevent hydrolysis .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and purity. For instance, NMR should show distinct signals for tert-butyl (δ ~1.4 ppm, singlet) and chloromethyl groups (δ ~3.6–4.0 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis can verify molecular formula . X-ray crystallography, if applicable, provides unambiguous confirmation of stereochemistry; SHELXL is widely used for small-molecule refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous piperidine dicarboxylates, this compound likely exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Researchers should use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Note: Comprehensive toxicological data are lacking, necessitating precautionary handling .

Advanced Research Questions

Q. How does this compound serve as an intermediate in the synthesis of bioactive molecules?

- Methodological Answer : The tert-butyl and chloromethyl groups are versatile handles for further functionalization. For example, the chloromethyl moiety can undergo nucleophilic substitution with amines or thiols to generate pharmacologically relevant scaffolds (e.g., protease inhibitors) . In one protocol, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids was employed to modify analogous iodinated pyrrole derivatives . Boc deprotection (using HCl/dioxane) yields free amines for peptide coupling .

Q. What mechanistic insights exist for reactions involving the chloromethyl group?

- Methodological Answer : The chloromethyl group’s reactivity is influenced by steric hindrance from the tert-butyl moiety. Kinetic studies on similar compounds show SN2 mechanisms dominate in polar aprotic solvents (e.g., DMF), with reaction rates sensitive to temperature and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) . Computational modeling (DFT) can predict regioselectivity in substitution reactions, though experimental validation via LC-MS/MS is recommended .

Q. Are there contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies arise from variations in reaction scales and purification methods. For instance, a Pd/XPhos-catalyzed coupling reported 43% yield at 100°C , while analogous reactions at smaller scales achieved 70% yields with optimized ligand ratios . Reproducibility hinges on rigorous exclusion of moisture and precise stoichiometry of reagents like lithium diisopropylamide (LDA) .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Molecular docking (AutoDock) and density functional theory (DFT, Gaussian) models can simulate interactions with enzymes or catalysts. For example, the tert-butyl group’s steric bulk may hinder access to catalytic sites in enzyme-mediated reactions, a hypothesis testable via comparative assays with methyl or ethyl analogs . Solubility parameters (LogP) calculated using ChemAxon or ACD/Labs guide solvent selection for heterogeneous reactions .

Data Gaps and Future Directions

- Toxicity Profiling : No comprehensive ecotoxicological data (e.g., LC50 for aquatic organisms) are available, highlighting a need for OECD 207/209 guideline studies .

- Catalytic Applications : The compound’s potential in asymmetric catalysis remains unexplored. Screening with chiral ligands (e.g., BINOL) could reveal enantioselective pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.